![molecular formula C15H21NO5 B2860846 3-(Benzyloxy(tert-butoxycarbonyl)amino)propanoic acid CAS No. 2260931-49-3](/img/structure/B2860846.png)
3-(Benzyloxy(tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
3-(Benzyloxy(tert-butoxycarbonyl)amino)propanoic acid, also known as Boc-Ser(Bzl)-OH, is an organic compound with the empirical formula C15H21NO4 . It is a serine derivative and is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular weight of 3-(Benzyloxy(tert-butoxycarbonyl)amino)propanoic acid is 279.33 . The SMILES string representation of its structure isCC(C)(C)OC(=O)N(CCC(O)=O)Cc1ccccc1
. This indicates that the compound contains a benzyl group (Cc1ccccc1), a tert-butoxycarbonyl group (CC©©OC(=O)N), and a propanoic acid group (CCC(O)=O). Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 279.33 and its InChI key is BYHPOBHBBHWAIW-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of Dipeptides
This compound is a type of tert-butyloxycarbonyl-protected amino acid, which can be used to create room-temperature ionic liquids (Boc-AAILs). These Boc-AAILs can be used as starting materials in dipeptide synthesis with commonly used coupling reagents . This application is particularly useful in peptide synthesis, where the distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Organic Synthesis
The multiple reactive groups of amino acid ionic liquids (AAILs) can cause unwanted reactions in selective or multistep organic synthesis . By using 3-(Benzyloxy(tert-butoxycarbonyl)amino)propanoic acid, the reactive side chain and N-terminus are chemically protected, expanding the applicability of AAILs . This makes it an efficient reactant and reaction medium in organic synthesis .
Safety and Hazards
Mechanism of Action
Target of Action
It is a derivative of serine , an amino acid that plays a crucial role in the biosynthesis of proteins, purines, and pyrimidines.
Mode of Action
The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, suggesting that this compound might be involved in such processes .
Biochemical Pathways
Given its structure, it might be involved in peptide synthesis or other processes involving amino acids .
Result of Action
As a serine derivative, it might influence processes that involve serine, such as protein synthesis .
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxyamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-9-13(17)18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAPRTBHKBYHCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy(tert-butoxycarbonyl)amino)propanoic acid |
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